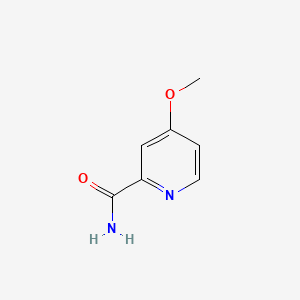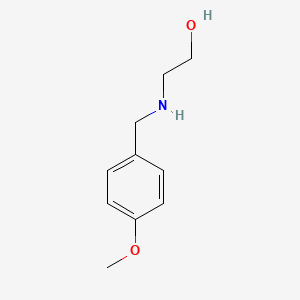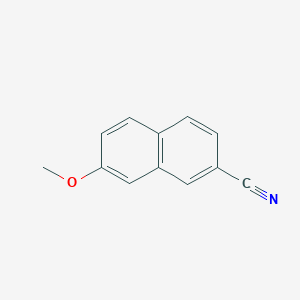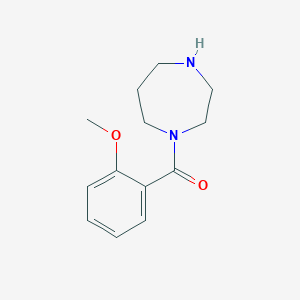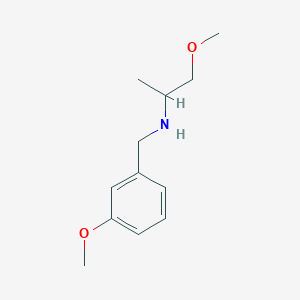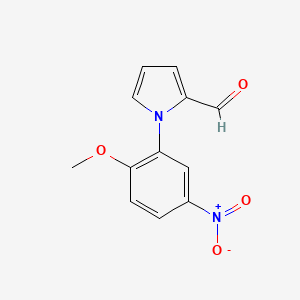
p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester
Descripción general
Descripción
p-Toluenesulfonic acid (p-TsOH) is a strong organic acid catalyst that has been widely used in various organic synthesis reactions due to its non-volatile nature and strong acidity. It is particularly useful in the synthesis of esters, as it can act as an efficient catalyst under mild conditions, which is beneficial for preventing the formation of undesirable byproducts and ensuring high purity of the final products .
Synthesis Analysis
The synthesis of esters using p-TsOH as a catalyst has been demonstrated to be highly efficient when assisted by ultrasound, which can significantly reduce reaction times and improve yields . This method has been applied to the synthesis of saturated aliphatic esters from synthetic aliphatic acids in methanol or ethanol. Similarly, p-TsOH has been used in the preparation of bile acid methyl esters, offering a mild and safe alternative to conventional methods that may involve hazardous reagents .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester, the use of p-TsOH in the synthesis of various organic compounds suggests that its molecular structure is conducive to catalyzing esterification reactions. The presence of the tosyl group (p-toluenesulfonyl) is likely to play a key role in the reactivity of the compound .
Chemical Reactions Analysis
p-TsOH has been shown to be a highly active and selective esterification catalyst, promoting the condensation of carboxylic acids and alcohols under mild conditions . It has also been used to catalyze the synthesis of 1-[aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ol derivatives via a three-component reaction . Additionally, p-TsOH has been utilized in the lactonization of γ,δ-epoxy esters to produce tosyloxy lactones, demonstrating its versatility in different chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-TsOH make it an attractive catalyst for organic synthesis. It is a solid at room temperature, which simplifies handling and measurement. Its strong acidity and non-volatile nature allow for its use in a variety of reactions without the risk of evaporation or loss of catalytic activity. The papers highlight its use in one-pot multicomponent synthesis reactions, which underscores its efficiency and the ease of workup procedures associated with its use . Furthermore, the use of supported p-TsOH as an isocyanide scavenger showcases its robustness and eco-friendly properties, making it suitable for odorless workup and purification processes .
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
p-Toluenesulfonic acid is a versatile catalyst in organic synthesis. For example, it facilitates the Povarov reaction of isatin-3-imines with β-enamino esters, leading to the formation of polysubstituted spiro[indoline-3,2′-quinolines] with high yields and diastereoselectivity (Gao, Sun, & Yan, 2013). Additionally, it effectively catalyzes the eco-friendly synthesis of saturated aliphatic esters from synthetic aliphatic acids in methanol or ethanol (Pacheco et al., 2014).
Ester Cleavage and Formation
p-Toluenesulfonic acid demonstrates high selectivity in the cleavage of prenyl ethers under mild conditions, producing high yields while being compatible with various functional groups (Babu et al., 2003). It is also used in the preparation of bile acid methyl esters, offering a mild solid acid catalyst that prevents undesirable byproducts and ensures high purity of the isolated product (Dayal et al., 1981).
Green Chemistry Applications
In the context of green chemistry, p-toluenesulfonic acid is used to prepare deep eutectic solvents for biodiesel production. This novel method efficiently catalyzes simultaneous extraction and transesterification of seed oil, leading to high-quality biodiesel (Shen et al., 2020).
Polymer and Material Science
p-Toluenesulfonic acid plays a role in the synthesis and biodegradation behavior of poly(ester amide)s composed of various organic components. This process involves solution polycondensations and the resulting polymers demonstrate biodegradability, depending on their molecular structure (Okada et al., 2001).
Mecanismo De Acción
Target of Action
It’s known that p-toluenesulfonic acid, a related compound, interacts with proteins such as lysozyme c and pro-cathepsin h .
Mode of Action
Tosylates, a class of compounds to which our compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that (S)-2-Methylbutyl 4-methylbenzenesulfonate might interact with its targets through similar mechanisms.
Biochemical Pathways
The related compound p-toluenesulfonic acid has been used as an enzyme inhibitor in studies on the binding of co2 in bakers’ yeast cells , suggesting potential effects on metabolic pathways.
Pharmacokinetics
P-toluenesulfonic acid, a related compound, is known to be a highly hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents . This suggests that the compound could have good bioavailability.
Result of Action
Tosylates, a class of compounds to which our compound belongs, are known to undergo nucleophilic attack or elimination . This suggests that the compound could potentially alter the structure or function of its target molecules.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-2-methylbutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVJTNZYIMANV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester | |
CAS RN |
63526-71-6, 38261-81-3 | |
| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (S)-(+)-2-Methylbutyl p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




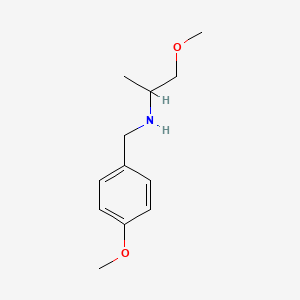
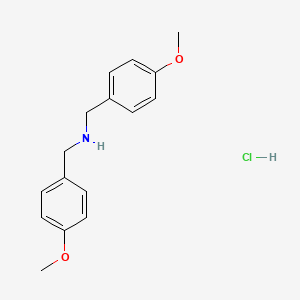

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)
